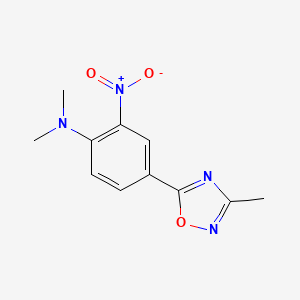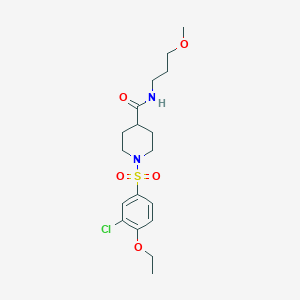
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MMB or MMB-2201 and is classified as a synthetic cannabinoid. In
作用機序
The mechanism of action of MMB-2201 is similar to that of other synthetic cannabinoids. MMB-2201 binds to the CB1 receptor, which is located in the brain and central nervous system. This binding leads to the activation of the receptor, which in turn leads to the release of neurotransmitters such as dopamine and serotonin. The release of these neurotransmitters is responsible for the psychoactive effects of MMB-2201.
Biochemical and Physiological Effects
The biochemical and physiological effects of MMB-2201 are similar to those of other synthetic cannabinoids. MMB-2201 has been shown to have potent psychoactive effects, including euphoria, relaxation, and altered perception. These effects are due to the activation of the CB1 receptor in the brain and central nervous system. MMB-2201 has also been shown to have potential therapeutic applications, including the treatment of chronic pain and anxiety.
実験室実験の利点と制限
One of the primary advantages of MMB-2201 for lab experiments is its potency. MMB-2201 has been shown to have a high affinity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, one of the limitations of MMB-2201 is its potential for abuse. MMB-2201 is a synthetic cannabinoid that has been associated with adverse effects such as addiction and dependence.
将来の方向性
There are several future directions for the study of MMB-2201. One area of research is the development of new synthetic cannabinoids that have improved therapeutic profiles. Another area of research is the development of new tools for studying the endocannabinoid system. Finally, there is a need for further research on the potential adverse effects of MMB-2201 and other synthetic cannabinoids.
Conclusion
In conclusion, MMB-2201 is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of MMB-2201 is a complex process that requires expertise in organic chemistry. MMB-2201 has been extensively studied for its potential applications in the study of the endocannabinoid system. The biochemical and physiological effects of MMB-2201 are similar to those of other synthetic cannabinoids. MMB-2201 has several advantages for lab experiments, but there are also limitations to its use. Finally, there are several future directions for the study of MMB-2201, including the development of new synthetic cannabinoids and the further study of its potential adverse effects.
合成法
The synthesis of MMB-2201 involves the reaction of 4-methoxybenzoyl chloride with 3-methylphenylamine to form 4-methoxy-N-(3-methylphenyl)benzamide. This intermediate is then reacted with 2-amino-1,2,4-oxadiazole to produce MMB-2201. The synthesis of MMB-2201 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
MMB-2201 has been extensively studied for its potential applications in various fields of research. One of the primary areas of research is its use as a tool for studying the endocannabinoid system. The endocannabinoid system is a complex system of receptors and neurotransmitters that regulate various physiological processes such as pain, appetite, and mood. MMB-2201 has been shown to bind to the CB1 receptor, which is one of the primary receptors in the endocannabinoid system.
特性
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-6-5-7-17(14-15)22(27)24-20-9-4-3-8-19(20)23-25-21(26-29-23)16-10-12-18(28-2)13-11-16/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPESWGVKCZNMQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696485.png)




![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696500.png)

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7696518.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696522.png)

![N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7696531.png)


